Octadecyl p-coumarate
CAS No.: 72943-88-5
Cat. No.: VC21240663
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72943-88-5 |
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Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3/b23-20+ |
Standard InChI Key | SXXOKKBSVARFFB-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O |
SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Appearance | Powder |
Melting Point | 99-100°C |
Introduction
Chemical Structure and Properties
Molecular Composition
Octadecyl p-coumarate has the molecular formula C₂₇H₄₄O₃ and a molecular weight of 416.6 g/mol. The compound is also known by its IUPAC name octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate. Its structure consists of a p-coumaric acid moiety (a phenolic acid with a hydroxyl group at the para position) esterified with octadecanol (a long-chain fatty alcohol with 18 carbon atoms). This combination gives the molecule both polar (hydroxyl group) and non-polar (long alkyl chain) characteristics, influencing its solubility and biological interactions.
The compound's structure can be represented by several identifiers:
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Standard InChI: InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3/b23-20+
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Standard InChIKey: SXXOKKBSVARFFB-UHFFFAOYSA-N
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Canonical SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O
Physical Properties
Octadecyl p-coumarate appears as a solid powder with a melting point between 99-100°C. The compound's physical and chemical properties significantly influence its biological activity and potential applications. Below is a comprehensive table of its physicochemical properties:
Property | Value |
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Molecular Weight | 416.646 |
Heavy Atom Molecular Weight | 372.294 |
Exact Molecular Weight | 416.329 |
Solubility: LogS | -6.452 |
Solubility: LogP | 9.456 |
Number of Rotatable Bonds | 19 |
Number of Rigid Bonds | 8 |
Number of Rings | 1 |
Number of Aromatic Rings | 1 |
Number of Hydrogen Atoms | 44 |
Number of Carbon Atoms | 27 |
Number of Oxygen Atoms | 3 |
Number of Hydrogen Bond Acceptors | 3 |
Number of Hydrogen Bond Donors | 1 |
Natural Product Likeliness | 0.415 |
These properties are derived from chemoinformatic analysis , providing insight into the compound's behavior in biological systems. The high LogP value (9.456) indicates significant lipophilicity, suggesting that the compound can easily penetrate cell membranes, which may contribute to its biological activity.
Isomerization Phenomenon
Octadecyl p-coumarate undergoes E-Z (trans-cis) isomerization when exposed to daylight . While both isomeric forms share the same molecular formula, they differ in the spatial arrangement of atoms around the double bond connecting the aromatic ring to the ester group. The E (trans) isomer is more thermodynamically stable and predominant under normal conditions.
Natural Occurrence and Biosynthesis
Extraction and Identification Methods
The extraction of Octadecyl p-coumarate from natural sources typically employs solvent extraction methods, followed by purification steps. Industrial production often involves high-performance liquid chromatography (HPLC) for isolation and purification from plant extracts. The process generally includes:
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Initial extraction of plant material using organic solvents like ethanol or methanol
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Fractionation of the crude extract
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Purification using column chromatography or HPLC
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Final characterization using spectroscopic methods
Identification and characterization of the compound rely on various analytical techniques, including:
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Mass spectrometry
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Nuclear magnetic resonance (1H NMR, 13C NMR)
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Infrared spectroscopy
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UV-visible spectroscopy
These methods collectively help confirm the structure and purity of extracted Octadecyl p-coumarate.
Synthesis and Preparation
Synthetic Routes
Octadecyl p-coumarate can be synthesized through esterification reactions. The most common method involves the reaction of p-coumaric acid with octadecanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete esterification. The general reaction can be summarized as:
p-coumaric acid + octadecanol → Octadecyl p-coumarate + water
Alternative synthetic approaches may include:
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Using p-coumaroyl chloride as an activated intermediate
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Enzymatic esterification using lipases
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Mitsunobu reaction conditions
The choice of synthetic route often depends on the desired purity, scale of production, and available resources.
Purification Techniques
After synthesis, purification of Octadecyl p-coumarate typically involves:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
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Preparative HPLC for high-purity requirements
The purified compound can be characterized using techniques mentioned earlier to confirm its identity and assess purity.
Chemical Reactions and Behavior
Characteristic Reactions
Octadecyl p-coumarate participates in several chemical reactions, primarily due to its functional groups:
Oxidation: The compound can undergo oxidation, particularly at the phenolic hydroxyl group, forming corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester and/or alkene functionalities, leading to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester linkage, when treated with nucleophiles like amines or thiols under appropriate conditions.
Isomerization: As previously mentioned, Octadecyl p-coumarate undergoes E-Z isomerization when exposed to daylight , which can affect its biological activity and physical properties.
Biological Activities
Antifungal Properties
Octadecyl p-coumarate demonstrates significant antifungal activity, which has been confirmed against various plant pathogens including Phytophthora nicotianae . The compound exhibits dose-dependent inhibition against fungi such as Alternaria alternata and A. porri.
The mechanism of antifungal action involves disruption of the plasma membrane integrity of fungal cells, leading to cell death. This membrane-destabilizing effect is likely facilitated by the compound's amphiphilic nature—the hydrophobic alkyl chain can insert into the lipid bilayer of the fungal membrane, while the polar phenolic group may interact with membrane proteins or lipid head groups.
Anticancer Mechanisms
Research has identified Octadecyl p-coumarate as a promising anticancer agent due to its ability to inhibit key mammalian DNA polymerases . The compound specifically inhibits the activity of DNA polymerase alpha and beta, which are crucial for DNA replication and repair. By interfering with these enzymes, Octadecyl p-coumarate can potentially disrupt the cell cycle and induce apoptosis in cancer cells.
Additionally, the compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells. This dual mechanism—enzyme inhibition and ROS induction—makes Octadecyl p-coumarate an interesting candidate for cancer therapy research.
Other Biological Effects
Beyond its antifungal and anticancer activities, pharmacokinetic predictions suggest Octadecyl p-coumarate has other potential biological effects. Analysis of its drug-like properties indicates:
Parameter | Value | Interpretation |
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Human Intestinal Absorption (HIA) | 0.004 | Likely poor oral absorption |
Blood-Brain Barrier (BBB) | 0.014 | Limited ability to cross BBB |
Plasma Protein Binding (PPB) | 0.999259 | Very high plasma protein binding |
Volume of Distribution (VDSS) | 3.821 | Moderate to high tissue distribution |
Fraction Unbound (FU) | 0.00622719 | Very low free drug concentration |
Clearance (CL) | 5.79 | Moderate clearance rate |
Half-life (T12) | 0.162 | Relatively short half-life |
These parameters suggest that while Octadecyl p-coumarate has interesting biological activities, its pharmacokinetic profile may present challenges for direct therapeutic use without formulation modifications .
Research Applications
Chemistry Applications
In chemistry research, Octadecyl p-coumarate serves as a model compound for studying:
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Esterification and hydrolysis reactions
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E-Z isomerization dynamics
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Structure-activity relationships in phenolic esters
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Amphiphilic molecule behavior
The compound's well-defined structure and reactivity make it valuable for fundamental chemical studies.
Medicine and Biology Applications
The biological activities of Octadecyl p-coumarate have sparked interest in several medical and biological research areas:
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Cancer research, particularly for its effects on DNA polymerases
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Antifungal drug development for agricultural applications
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Natural product chemistry and bioactive compound screening
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Cell membrane interaction studies
Its natural origin and demonstrated biological effects make it an attractive candidate for further investigation in these fields.
Agricultural Applications
Given its antifungal properties, Octadecyl p-coumarate has potential applications in agriculture, particularly for plant protection. It could serve as a lead compound for developing eco-friendly fungicides, especially against plant pathogens like Phytophthora nicotianae . The natural origin of the compound may offer advantages in terms of environmental compatibility and reduced resistance development compared to synthetic fungicides.
Comparative Analysis
Comparison with Similar Compounds
Octadecyl p-coumarate can be compared with other alkyl p-coumarates to understand structure-activity relationships:
Compound | Alkyl Chain Length | Relative Hydrophobicity | Biological Activity Differences |
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Hexadecyl p-coumarate | 16 | Lower | Different physical properties and potentially altered biological activities |
Octadecyl p-coumarate | 18 | Reference | Optimal balance of hydrophobicity and biological activity |
Icosyl p-coumarate | 20 | Higher | May affect solubility and interaction with biological membranes |
Docosyl p-coumarate | 22 | Highest | Potentially higher hydrophobicity and different biological effects |
The 18-carbon chain of Octadecyl p-coumarate appears to provide an optimal balance between hydrophobicity and biological activity, making it a versatile compound for various applications. The chain length likely influences the compound's ability to interact with cell membranes and biological targets, affecting its potency and specificity.
Research Limitations and Future Directions
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Detailed structure-activity relationship studies to optimize biological activity
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Development of improved synthetic routes with higher yields and purity
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Formulation strategies to overcome pharmacokinetic limitations
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Expanded screening against diverse cancer cell lines and fungal pathogens
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Investigation of potential synergistic effects with established drugs
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Deeper mechanistic studies on its mode of action, especially for anticancer activity
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